molecular formula C15H15NO2S B6175278 9,9-dimethyl-9H-fluorene-2-sulfonamide CAS No. 2613385-86-5

9,9-dimethyl-9H-fluorene-2-sulfonamide

Katalognummer: B6175278
CAS-Nummer: 2613385-86-5
Molekulargewicht: 273.4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Dimethyl-9H-fluorene-2-sulfonamide (CAS 2613385-86-5) is a specialized chemical reagent designed for pharmaceutical and agrochemical research. This compound features a fluorene core system, a privileged scaffold in medicinal chemistry, coupled with a sulfonamide functional group. The molecular formula is C 15 H 15 NO 2 S and it has a molecular weight of 273.35 . This reagent serves as a key building block in the design and synthesis of novel bioactive molecules. Fluorene-sulfonamide hybrids are extensively explored for their diverse biological activities. Research indicates that such conjugates demonstrate significant potential as anticancer agents , with studies showing they can induce apoptosis and inhibit cell migration in various cancer cell lines . Furthermore, the structural synergy between the planar, aromatic fluorene system and the sulfonamide moiety contributes to promising antibacterial properties against selected strains, making it a valuable scaffold for developing new antimicrobials . The incorporation of the sulfonamide group is a well-established strategy to enhance binding affinity to target enzymes and improve physicochemical properties . The 9,9-dimethyl modification on the fluorene core can influence the compound's planarity and electronic characteristics, which may fine-tune its interactions with biological targets. Researchers utilize this compound as a precursor for developing potential inhibitors targeting enzymes like dihydrofolate reductase (DHFR), a common target for anticancer and antimicrobial drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

2613385-86-5

Molekularformel

C15H15NO2S

Molekulargewicht

273.4

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedel-Crafts Alkylation

Fluorene reacts with methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method, however, risks polysubstitution and requires stringent temperature control.

Reaction conditions :

  • Reagents : Fluorene, dimethyl sulfate, AlCl₃ (1:2:1 molar ratio).

  • Solvent : Dichloromethane.

  • Temperature : 15–35°C.

  • Yield : 60–75% (crude), improving to 85–90% after recrystallization.

Hydroxymethylation-Reduction

A two-step approach involves hydroxymethylation with paraformaldehyde followed by reduction:

  • Hydroxymethylation :
    Fluorene reacts with paraformaldehyde in dimethyl sulfoxide (DMSO) under basic conditions (NaOH) to form 9,9-bis(hydroxymethyl)fluorene .

  • Reduction :
    The diol intermediate is reduced using LiAlH₄ or catalytic hydrogenation to yield 9,9-dimethylfluorene .

Advantages : Higher regioselectivity and fewer byproducts compared to direct alkylation.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation at the 2-Position

Sulfonation of 9,9-dimethylfluorene is performed using concentrated sulfuric acid or chlorosulfonic acid. The 2-position is favored due to electronic and steric effects.

Optimized conditions :

  • Reagent : Chlorosulfonic acid (2.5 equiv).

  • Temperature : 80°C, 6 hours.

  • Yield : 70–80%.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 9,9-dimethyl-9H-fluorene-2-sulfonyl chloride .

Key parameters :

  • Reagent : Excess SOCl₂ (3 equiv).

  • Solvent : Toluene.

  • Temperature : Reflux (110°C), 4 hours.

  • Yield : 85–90%.

Amidation to Sulfonamide

The sulfonyl chloride reacts with amines to form sulfonamides. For 9,9-dimethyl-9H-fluorene-2-sulfonamide , the preferred amine is ammonia or a substituted aniline.

Direct Amidation with Ammonia

Procedure :

  • Dissolve 9,9-dimethyl-9H-fluorene-2-sulfonyl chloride in dry THF.

  • Add aqueous ammonia (28%) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

Yield : 65–75%.

Coupling with Substituted Anilines

For derivatives like N-(2,3-dimethylphenyl)-9,9-dimethyl-9H-fluorene-2-sulfonamide :

  • Combine the sulfonyl chloride with 2,3-dimethylaniline in dichloromethane.

  • Add triethylamine (base) to scavenge HCl.

  • Stir for 24 hours at room temperature.

Workup :

  • Wash with dilute HCl to remove excess amine.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 70–80%.

Comparative Analysis of Methods

StepMethod 1 (Friedel-Crafts)Method 2 (Hydroxymethylation)Method 3 (Direct Sulfonation)
Methylation Yield 60–75%85–90%N/A
Sulfonation Time 6 hours8 hours6 hours
Overall Yield 50–60%70–75%65–70%
Key Advantage SimplicityHigher purityScalability

Notes :

  • Method 2 (hydroxymethylation) is preferred for industrial-scale synthesis due to superior yields.

  • Direct sulfonation (Method 3) avoids intermediate steps but requires precise stoichiometry.

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Electronic effects from the 9,9-dimethyl groups direct sulfonation to the 2-position. Computational studies (DFT) confirm that the 2-site has the lowest activation energy due to resonance stabilization.

Byproduct Mitigation

  • Polysulfonation : Controlled reagent addition and low temperatures minimize disulfonation.

  • Oxidation : Use inert atmospheres (N₂/Ar) to prevent ketone formation at the 9-position.

Purification Techniques

  • Recrystallization : Toluene/hexane mixtures effectively remove unreacted fluorene.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfonamide derivatives .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Fluorene Derivatives

Compound Name Substituents (Positions) Functional Groups Key References
9,9-Dimethyl-9H-fluorene-2-sulfonamide -CH₃ (9,9), -SO₂NH₂ (2) Sulfonamide
9,9-Dimethyl-9H-fluoren-2-amine -CH₃ (9,9), -NH₂ (2) Amine
2,7-Dibromo-9,9-dimethyl-9H-fluorene -CH₃ (9,9), -Br (2,7) Halogens
9,9-Dibutyl-9H-fluorene-2-carbonitrile -C₄H₉ (9,9), -CN (2) Nitrile
N,N′-Didecyl-9H-fluorene-2,7-disulfonamide -SO₂N(C₁₀H₂₁)₂ (2,7), -N=N-Ph (9) Disulfonamide, Hydrazone

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonamide group (-SO₂NH₂) in the target compound is strongly electron-withdrawing, enhancing oxidative stability compared to the electron-donating amine (-NH₂) in 9,9-dimethyl-9H-fluoren-2-amine .
  • Halogenated Derivatives : Bromine or iodine substituents (e.g., 2,7-dibromo-9,9-dimethylfluorene) enable cross-coupling reactions (e.g., Suzuki-Miyaura), making them intermediates for OLED materials, whereas sulfonamides are more suited for charge injection layers .
  • Nitrile vs.

Electronic and Optical Properties

Table 2: Comparative Electronic Properties

Compound HOMO/LUMO (eV) λₐᵦₛ (nm) Application Context
9,9-Dimethyl-9H-fluorene-2-sulfonamide -5.8/-2.9* 320 Electron-transport layers (OLEDs)
9,9-Dimethyl-9H-fluoren-2-amine -5.3/-1.8 290 Hole-transport materials
9,9-Diphenyl-9H-9-silafluorene -6.1/-2.5 350 Host matrix for phosphorescent dyes

*Values estimated from analogous sulfonamide derivatives .

Key Findings :

  • The sulfonamide group lowers the HOMO level (-5.8 eV) compared to the amine derivative (-5.3 eV), aligning it better with common cathode materials (e.g., Al, Ag) for efficient electron injection .
  • Silicafluorene derivatives (e.g., 9,9-diphenyl-9H-9-silafluorene) exhibit deeper HOMO levels, making them superior hosts for red phosphorescent OLEDs .

Q & A

Q. What are the recommended purification methods for 9,9-dimethyl-9H-fluorene-2-sulfonamide to achieve >99% purity?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) are effective for purification. High-purity grades (99.5%) are confirmed via HPLC and melting point analysis (166–170°C) . For large-scale batches, fractional crystallization under controlled cooling rates minimizes impurities like unreacted fluorene precursors .

Q. How can researchers confirm the structural identity of 9,9-dimethyl-9H-fluorene-2-sulfonamide?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic sulfonamide proton signals at δ 7.8–8.2 ppm and methyl group singlet integration for the dimethyl-fluorene moiety.
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 285.34 (calculated for C₁₅H₁₅NO₂S) confirms the molecular weight .
  • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. What safety precautions are critical when handling this compound?

The compound may cause skin/eye irritation (H315/H319 hazard codes). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and consult a physician. Store at room temperature in airtight containers away from light .

Advanced Research Questions

Q. How can researchers optimize Suzuki–Miyaura cross-coupling reactions using 9,9-dimethyl-9H-fluorene-2-sulfonamide derivatives?

Substitute the sulfonamide group with a boronic acid moiety (e.g., 9,9-dimethylfluorene-2-boronic acid) for cross-coupling. Optimize conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1).
  • Base : K₂CO₃ (2 equiv.) at 80°C for 12 hours.
    Monitor reaction progress via TLC and isolate biaryl products with >85% yield. Note that steric hindrance from the dimethyl groups may require longer reaction times .

Q. How do structural modifications (e.g., halogenation) impact the photophysical properties of this compound?

Bromination at the 7-position (e.g., 2,7-dibromo-9,9-dimethyl-9H-fluorene) red-shifts fluorescence emission by ~30 nm due to increased conjugation. Use X-ray crystallography (e.g., Acta Crystallographica data) to correlate crystal packing with quantum yield variations . For computational modeling, DFT studies (B3LYP/6-31G*) predict HOMO-LUMO gaps altered by electron-withdrawing sulfonamide groups .

Q. What strategies resolve contradictory data in solubility studies of 9,9-dimethyl-9H-fluorene-2-sulfonamide?

Discrepancies in solubility (e.g., DMSO vs. toluene) arise from polymorphic forms. Characterize polymorphs via:

  • PXRD : Compare diffraction patterns of recrystallized batches.
  • DSC : Identify thermal transitions (e.g., melting points of Form I vs. Form II).
    Standardize solvent systems (e.g., THF for Form I) to ensure reproducibility .

Q. How can researchers mitigate byproduct formation during sulfonamide synthesis?

Common byproducts include sulfonic acid derivatives due to over-oxidation. Control reaction stoichiometry:

  • Use 1.1 equiv. of chlorosulfonic acid at 0°C to limit side reactions.
  • Quench excess reagents with NaHCO₃ immediately post-reaction.
    Purify via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

Methodological Notes

  • Spectral Data Interpretation : Cross-validate NMR shifts with fluorene analogs (e.g., 4,7-difluoro-9H-fluoren-2-amine) to confirm substitution patterns .
  • Crystallography : Refer to Acta Crystallographica Section E for fluorene derivative structures to guide single-crystal growth protocols .
  • Hazard Management : Follow GHS guidelines for waste disposal; incinerate sulfonamide-contaminated materials at >800°C .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.